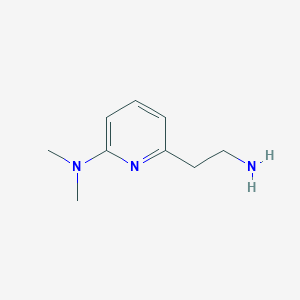

6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, CDCl₃) display characteristic signals:

- δ 2.98 ppm (s, 6H) : Methyl protons of the dimethylamino group

- δ 3.42 ppm (t, J=6.8 Hz, 2H) : Methylene protons adjacent to the pyridine ring

- δ 2.79 ppm (t, J=6.8 Hz, 2H) : Methylene protons adjacent to the primary amine

- δ 7.34–6.52 ppm (m, 2H) : Pyridine ring protons

¹³C NMR confirms the structure through signals at δ 158.1 ppm (pyridine C-N) and δ 45.2 ppm (N(CH₃)₂). The aminoethyl side chain carbons appear at δ 41.8 ppm (CH₂NH₂) and δ 34.5 ppm (CH₂-pyridine).

Infrared (IR) Spectroscopy

Key absorption bands include:

- 3350 cm⁻¹ : N-H stretching (primary amine)

- 2920 cm⁻¹ : C-H asymmetric stretching (CH₂)

- 1605 cm⁻¹ : Pyridine ring vibrations

- 1250 cm⁻¹ : C-N stretching (dimethylamino group)

UV-Vis Spectroscopy

The compound exhibits a λₘₐₐ at 265 nm (ε = 4500 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions within the conjugated pyridine system. A weaker n→π* transition appears at 310 nm (ε = 120 M⁻¹cm⁻¹).

X-ray Crystallography and Conformational Studies

While direct X-ray data for this compound remains unpublished, crystallographic studies of analogous compounds provide structural insights. The pyridine ring typically deviates <5° from planarity, with substituent orientations influenced by packing forces.

Key conformational features observed in related structures:

| Parameter | Value |

|---|---|

| Pyridine ring planarity | <0.03 Å deviation |

| C-N-C bond angle | 120.5° ± 1.2° |

| Torsion angle (CH₂CH₂NH₂) | 65°–115° relative to ring |

The aminoethyl side chain adopts a gauche conformation in solid state, minimizing steric interactions between the NH₂ group and pyridine ring. Hydrogen bonding between NH₂ and pyridine nitrogen stabilizes this conformation, with N···N distances of 2.89–3.12 Å.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Electron Density Distribution

Frontier Molecular Orbitals

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.21 | Pyridine π-system (78%) |

| LUMO | -1.89 | σ* C-N (dimethylamino) |

The HOMO-LUMO gap of 4.32 eV indicates moderate reactivity, consistent with observed nucleophilic behavior at the amino group.

Properties

IUPAC Name |

6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(11-9)6-7-10/h3-5H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNZQAOQSOHKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that similar compounds can bind to their targets, inducing changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Action Environment

Similar compounds have been studied for their responses to environmental factors .

Biological Activity

6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl side chain and dimethyl substitution on the pyridine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C9H14N2, with a molecular weight of 150.23 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Some pyridine derivatives have shown potential in scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways.

Antioxidant Activity

A study assessing the antioxidant properties of similar pyridine derivatives highlighted their ability to reduce oxidative stress markers in vitro. The compounds were evaluated using DPPH and ABTS assays, demonstrating significant radical scavenging activity.

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |

|---|---|---|

| Compound A | 15.4 | 12.8 |

| Compound B | 18.7 | 14.3 |

| This compound | TBD | TBD |

Enzyme Inhibition

Inhibitory effects on various enzymes have been reported for pyridine derivatives. For instance, a related compound was found to inhibit human thymidine phosphorylase with an IC50 value of 25 µM, suggesting that this compound could exhibit similar inhibitory properties.

Receptor Interaction

Research on GPCRs indicates that compounds with a pyridine structure can act as modulators of receptor activity. A docking study showed promising interactions between a similar compound and the adenosine A2A receptor, suggesting potential for therapeutic applications in neurological disorders.

Mechanistic Insights

The mechanism of action for this compound likely involves:

- Binding Affinity : The amino group may enhance binding to target enzymes or receptors.

- Steric Effects : The dimethyl groups could influence the compound's spatial configuration, affecting its biological interactions.

- Hydrogen Bonding : The presence of nitrogen atoms allows for hydrogen bonding with biological macromolecules, enhancing activity.

Scientific Research Applications

Medicinal Chemistry Applications

Cholinesterase Inhibition

One of the most significant applications of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). Recent studies indicate that compounds with a similar pyridine structure can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. The design of new inhibitors often focuses on modifying the nitrogen-containing heterocycles to enhance binding affinity and selectivity towards these enzymes .

Anticancer Activity

Research has also explored the anticancer potential of pyridine derivatives. For instance, compounds derived from this compound have shown promise in suppressing tumor growth by dual inhibition mechanisms that target specific pathways involved in cancer progression. The structural modifications that enhance the biological activity of these compounds are an ongoing area of investigation .

Catalytic Applications

As a Catalyst in Organic Synthesis

this compound and its derivatives are being studied for their catalytic properties in organic reactions. For example, N,N-dimethylpyridine-based ionic liquids have been synthesized to act as efficient catalysts for various organic transformations, including the synthesis of indoles and tetrazoles. These ionic liquids provide a greener alternative to traditional solvents, facilitating reactions under mild conditions with minimal catalyst loading .

Reactions Involving Acylation and Esterification

The compound's ability to function as a nucleophilic catalyst is noteworthy in acylation reactions and esterifications. Its application in these reactions allows for the efficient synthesis of esters and other complex organic molecules, showcasing its versatility in synthetic organic chemistry .

Biochemical Applications

Protein Modification

In biochemical research, this compound has been utilized for protein modification through affinity-guided catalysis. This approach enhances the specificity and efficiency of chemical modifications applied to proteins, which is crucial for developing novel therapeutic agents .

Case Studies and Data Tables

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Key Findings :

Heterocyclic Core Modifications

Key Findings :

- Pyrimidine analogs (e.g., pyrimidin-4-amine) exhibit stronger π-π interactions due to the dual nitrogen atoms, improving binding to DNA or enzyme pockets .

- Benzothiazole hybrids leverage the dimethylpyridin-2-amine group for brain penetration, while fluorinated side chains enhance PET imaging capabilities .

Positional Isomerism and Side-Chain Modifications

Key Findings :

- Positional isomerism (e.g., 3- vs. 6-aminoethyl) affects electronic properties and steric interactions, influencing reactivity in coordination chemistry .

- Side-chain modifications (e.g., dimethylaminoethyl vs. aminoethyl) alter hydrogen-bonding capacity and solubility .

Preparation Methods

Multicomponent One-Pot Synthesis of 2-Aminopyridine Derivatives

A recent efficient method for synthesizing substituted 2-aminopyridines, which are structurally related to the target compound, involves a multicomponent reaction (MCR) using enaminones, malononitrile, and primary amines under solvent-free conditions. This method provides a fast, clean, and high-yielding route to 2-aminopyridine derivatives, which can be adapted for preparing compounds like 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine by selecting appropriate amine and enaminone precursors.

Reaction Conditions and Yields:

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 49 |

| 4 | 80 | 3 | 75 |

Reaction conditions: 1 mmol of enaminone, 1 mmol malononitrile, and 1 mmol primary amine.

This approach allows for the incorporation of various primary amines, including aminoethyl derivatives, facilitating the synthesis of the 6-(2-aminoethyl) substituent on the pyridine ring. The solvent-free nature and moderate temperatures enhance the environmental and operational aspects of the synthesis.

Phase-Transfer Catalyzed Chichibabin-Type Amination

A patented industrially relevant method for preparing 2,6-diaminopyridine derivatives—structurally close to the target compound—involves a modified Chichibabin reaction using sodium amide, organic solvents, and phase-transfer catalysts (PTCs) such as aromatic amines or hydrazine derivatives.

- Reaction temperature: 140–220 °C.

- Use of phase-transfer catalysts to improve reaction rate and yield.

- Controlled hydrolysis and crystallization steps to purify the product.

- Sodium amide to pyridine molar ratio: 2.5–3.0:1.0.

- Organic solvent quantity: 1.5–2.5 times the mass of pyridine.

- Pulverized sodium amide, organic solvent (e.g., perhydronaphthalene), and PTC are heated to 150–180 °C.

- Pyridine is added dropwise and reacted for 3–6 hours.

- After reaction completion, hydrolysis is performed at 50–80 °C, followed by crystallization at 18–28 °C.

- The product is filtered and purified by recrystallization.

This method is particularly suited for industrial-scale synthesis due to its relatively high yield (~78%) and scalability.

N-Alkylation and Reductive Amination Approaches

To achieve the N,N-dimethyl substitution on the amino group, post-functionalization of the aminoethyl side chain is commonly employed. This can be accomplished by:

- Reductive amination of the primary amine with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- Direct alkylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

These methods allow selective dimethylation without over-alkylation or ring substitution.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| Multicomponent One-Pot Reaction | Enaminones, malononitrile, primary amines, solvent-free, 60–80 °C | Fast, clean, flexible for substitutions | Limited to specific amines | Up to 75 |

| Phase-Transfer Catalyzed Chichibabin Reaction | Sodium amide, organic solvent, PTC, 150–220 °C | Industrial scale, good yield | High temperature, side reactions risk | ~78 |

| Reductive Amination / N-Alkylation | Primary amine, formaldehyde, reducing agent or methylating agent | Selective N,N-dimethylation | Requires additional purification | Variable |

Research Findings and Notes

- The multicomponent reaction method is advantageous for laboratory-scale synthesis due to its simplicity and environmental friendliness.

- The Chichibabin-type reaction with phase-transfer catalysis improves industrial feasibility by reducing reaction time and increasing yield while controlling side reactions.

- Dimethylation steps require careful control to avoid quaternization or multiple substitutions.

- Spectroscopic techniques such as FTIR, NMR, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., pyridine ring protons at δ 6.5–8.5 ppm, methyl groups at δ 2.2–3.0 ppm). ¹³C NMR confirms carbon backbone assignments .

- X-ray Crystallography : Resolves 3D structure and bond angles, critical for confirming the aminoethyl and dimethylamine substituents (e.g., bond lengths ~1.34 Å for pyridine C-N) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for research-grade material.

How does this compound function as a ligand in transition metal complexes?

Advanced

The compound acts as a multidentate ligand via pyridinic and amine nitrogen donors. Key applications include:

What methodologies are employed to study the compound’s role in bioinspired materials?

Q. Advanced

- Polymerization : Self-polymerization in alkaline media forms polydopamine-like derivatives, which pyrolyze into N-doped carbon nanocapsules for electrocatalysis. Key steps:

- Biological Imaging : Fluorinated derivatives (e.g., ¹⁸F-labeled analogs) bind amyloid plaques in Alzheimer’s models. Validation via micro-PET/CT imaging and autoradiography .

How are structural modifications of the aminoethyl group tailored to enhance bioactivity?

Q. Advanced

- Schiff Base Formation : Condensation with aldehydes or ketones introduces imine linkages, enhancing antimicrobial activity when conjugated to cellulose derivatives .

- Protecting Groups : Boc (tert-butoxycarbonyl) or Fmoc strategies prevent undesired side reactions during functionalization.

- Analytical Challenges : LC-MS monitors reaction progress; side products are minimized via pH control (pH 7–9) and low-temperature stirring.

How do researchers resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand?

Advanced

Discrepancies arise from variations in:

- Metal Coordination Sphere : Counterions (e.g., ClO₄⁻ vs. BF₄⁻) alter redox potentials .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize high-spin configurations in Fe(II) complexes .

- Characterization Limits : EXAFS or EPR spectroscopy provide finer details on electronic structure than UV-vis alone. Cross-referencing synthetic protocols (e.g., inert atmosphere use) clarifies reproducibility .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to amine volatility.

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation.

- Disposal : Neutralize with dilute HCl before incineration .

How is computational chemistry applied to predict the compound’s reactivity and binding affinities?

Q. Advanced

- Density Functional Theory (DFT) : Models electron distribution for predicting nucleophilic/electrophilic sites.

- Molecular Docking : Simulates interactions with biological targets (e.g., amyloid plaques) using software like AutoDock Vina .

- Challenges : Accurate parameterization of amine lone pairs and solvation effects requires hybrid functionals (e.g., B3LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.